molecular formula C21H24N2O3S B11014053 Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate

Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B11014053
M. Wt: 384.5 g/mol
InChI Key: XCWNSEAAXMPCJC-UHFFFAOYSA-N
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Description

Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Formation of the Ethyl Ester: The ethyl ester group can be formed by esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group may play a role in enhancing the compound’s binding affinity or specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate: The parent compound.

    Ethyl 4-[phenyl(phenylsulfonyl)acetyl]piperazine-1-carboxylate: A sulfone derivative with potentially different biological activity.

    Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxamide: An amide derivative with altered chemical properties.

Uniqueness

This compound is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This group may enhance the compound’s stability, solubility, or binding interactions, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 4-(2-phenyl-2-phenylsulfanylacetyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H24N2O3S/c1-2-26-21(25)23-15-13-22(14-16-23)20(24)19(17-9-5-3-6-10-17)27-18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3

InChI Key

XCWNSEAAXMPCJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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